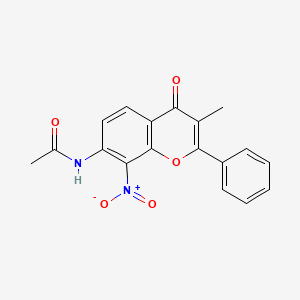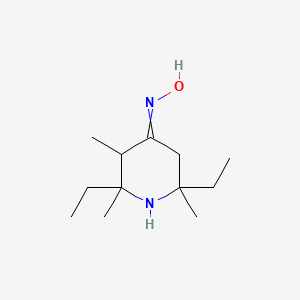
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a six-membered piperidine ring substituted with ethyl and methyl groups, and a hydroxylamine functional group. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with hydroxylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Diethyl-2,3,6-trimethylpiperidine} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diethylhydroxylamine: Similar in structure but lacks the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Similar piperidine structure but different substituents.
N,N-Diethylhydroxylamine: Similar hydroxylamine group but different alkyl substituents
Uniqueness
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine is unique due to its specific combination of a piperidine ring with ethyl and methyl groups and a hydroxylamine functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61715-82-0 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H24N2O/c1-6-11(4)8-10(13-15)9(3)12(5,7-2)14-11/h9,14-15H,6-8H2,1-5H3 |
InChI Key |
NSUFRQSQHHKKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=NO)C(C(N1)(C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



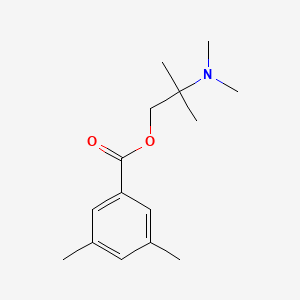
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)

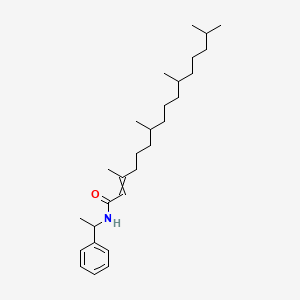
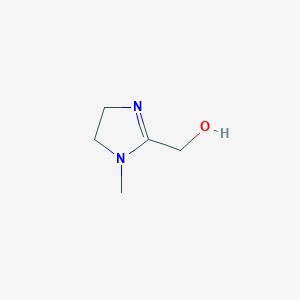
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)

![{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14549251.png)

![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)

![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
